molecular formula C8H6F3NO3 B15320201 1-(Nitromethyl)-4-(trifluoromethoxy)benzene

1-(Nitromethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B15320201
M. Wt: 221.13 g/mol
InChI Key: OWPOSRYSOVWLGQ-UHFFFAOYSA-N
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Description

1-(Nitromethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a nitromethyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethyl)-4-(trifluoromethoxy)benzene typically involves the introduction of the nitromethyl and trifluoromethoxy groups onto a benzene ring. One common method is the nitration of 4-(trifluoromethoxy)toluene, followed by oxidation to introduce the nitromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Nitromethyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitrobenzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amine group, leading to the formation of aminomethyl derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitrobenzaldehyde derivatives.

    Reduction: Aminomethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Nitromethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Nitromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(Nitromethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(Nitromethyl)-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 1-(Nitromethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both a nitromethyl and a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

1-(nitromethyl)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-7-3-1-6(2-4-7)5-12(13)14/h1-4H,5H2

InChI Key

OWPOSRYSOVWLGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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